molecular formula C18H11ClFN7O B5973256 10-(4-chlorophenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

10-(4-chlorophenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

Cat. No.: B5973256
M. Wt: 395.8 g/mol
InChI Key: ZQABWLVWQVNFHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-(4-chlorophenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[74003,7]trideca-1(9),3,5,10-tetraen-13-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-chlorophenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the chlorophenyl and fluorophenyl groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases as catalysts, along with controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and pH. Purification steps, including recrystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

10-(4-chlorophenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorophenyl and fluorophenyl groups can be replaced with other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions result in a variety of derivatives with different functional groups.

Scientific Research Applications

10-(4-chlorophenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate and for its therapeutic effects.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 10-(4-chlorophenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4,7,13-Tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,10,12-tetraen-5-one: Shares a similar tricyclic structure but lacks the chlorophenyl and fluorophenyl groups.

    Trideca-1,3,5-triene-7,9,11-triyne: Another tricyclic compound with different substituents and reactivity.

Uniqueness

10-(4-chlorophenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one is unique due to its specific combination of chlorophenyl and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

10-(4-chlorophenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClFN7O/c19-11-6-4-9(5-7-11)14-13-15(17(28)23-22-14)21-18-24-25-26-27(18)16(13)10-2-1-3-12(20)8-10/h1-8,16H,(H,23,28)(H,21,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQABWLVWQVNFHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2C3=C(C(=O)NN=C3C4=CC=C(C=C4)Cl)NC5=NN=NN25
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClFN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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